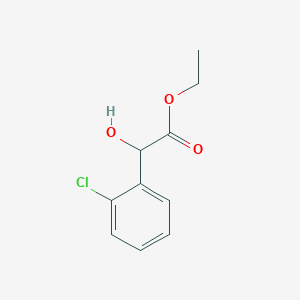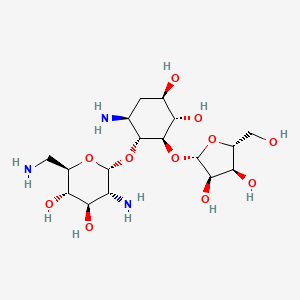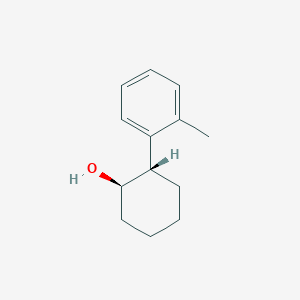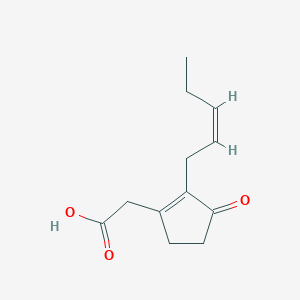
3,7-Didehydrojasmonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Didehydrojasmonic acid is a derivative of jasmonic acid, a plant hormone belonging to the jasmonate family Jasmonates are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense responses
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Didehydrojasmonic acid typically involves the oxidation of jasmonic acid or its derivatives. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
化学反应分析
Types of Reactions
3,7-Didehydrojasmonic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized jasmonate derivatives, while reduction can produce reduced forms of jasmonic acid.
科学研究应用
Chemistry: Used as a precursor for synthesizing other jasmonate derivatives.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of flavors, fragrances, and other industrial products.
作用机制
The mechanism of action of 3,7-Didehydrojasmonic acid involves its interaction with specific molecular targets and pathways in plants. It binds to receptors that trigger signaling cascades, leading to various physiological responses such as growth inhibition, defense activation, and stress tolerance. The exact molecular targets and pathways may vary depending on the specific context and organism.
相似化合物的比较
3,7-Didehydrojasmonic acid can be compared with other jasmonate derivatives such as:
Jasmonic acid: The parent compound with similar signaling functions.
Methyl jasmonate: A volatile derivative used in plant defense and fragrance production.
Dihydrojasmonic acid: A reduced form with distinct biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the jasmonate family.
属性
CAS 编号 |
120282-76-0 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3- |
InChI 键 |
QAAHGFINENUHAR-ARJAWSKDSA-N |
手性 SMILES |
CC/C=C\CC1=C(CCC1=O)CC(=O)O |
规范 SMILES |
CCC=CCC1=C(CCC1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


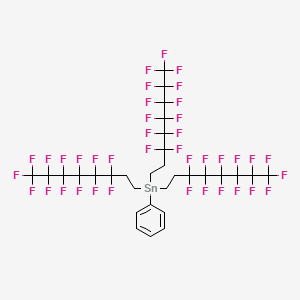
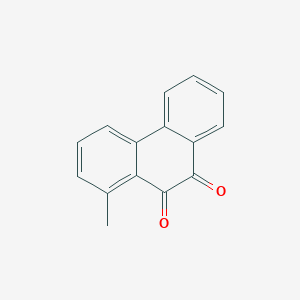
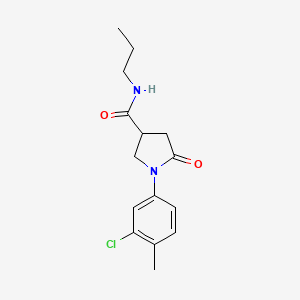

![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
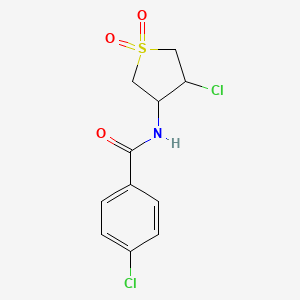
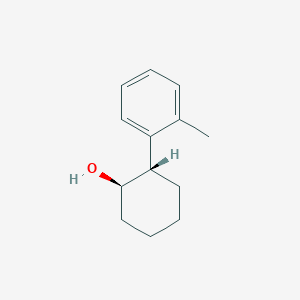
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
